1-Naphthaleneacetamide, N-(o-aminophenyl)-N-(2-(diethylamino)ethyl)-
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Overview
Description
1-Naphthaleneacetamide, N-(o-aminophenyl)-N-(2-(diethylamino)ethyl)- is a complex organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to interact with different molecular targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthaleneacetamide, N-(o-aminophenyl)-N-(2-(diethylamino)ethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Nitration and Reduction: Starting with naphthalene, nitration followed by reduction can introduce amino groups.
Amine Alkylation: The diethylaminoethyl group can be introduced through alkylation of amines.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Naphthaleneacetamide, N-(o-aminophenyl)-N-(2-(diethylamino)ethyl)- can undergo various chemical reactions, including:
Oxidation: Leading to the formation of quinones or other oxidized products.
Reduction: Reducing agents can convert nitro groups to amino groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or hydrogen gas with a catalyst.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthaleneacetamide, N-(o-aminophenyl)-N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways may vary depending on the application and context.
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetamide: A simpler derivative with similar structural features.
N-(o-aminophenyl)-acetamide: Shares the aminophenyl group.
N-(2-(diethylamino)ethyl)-acetamide: Contains the diethylaminoethyl group.
Uniqueness
1-Naphthaleneacetamide, N-(o-aminophenyl)-N-(2-(diethylamino)ethyl)- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
101931-17-3 |
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Molecular Formula |
C24H29N3O |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-(2-aminophenyl)-N-[2-(diethylamino)ethyl]-2-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C24H29N3O/c1-3-26(4-2)15-16-27(23-12-8-7-11-22(23)25)24(28)18-19-13-14-20-9-5-6-10-21(20)17-19/h5-14,17H,3-4,15-16,18,25H2,1-2H3 |
InChI Key |
QXSOGLXPJQVTLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(C1=CC=CC=C1N)C(=O)CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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